(3-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone
Description
(3-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone is a compound that features a piperidine ring substituted with a hydroxyl group at the third position and a thiophene ring attached to the methanone group
Properties
IUPAC Name |
(3-hydroxypiperidin-1-yl)-thiophen-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-9-2-1-4-11(6-9)10(13)8-3-5-14-7-8/h3,5,7,9,12H,1-2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFFLLMLPBPXBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CSC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656007 | |
| Record name | (3-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916791-29-2 | |
| Record name | (3-Hydroxy-1-piperidinyl)-3-thienylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916791-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxypiperidine and thiophene-3-carboxylic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The product is purified using standard techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process optimization focuses on maximizing efficiency and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
(3-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone is a chemical compound with the molecular formula C10H13NO2S . It contains a thiophene ring and a hydroxypiperidine moiety .
Research Applications
While the search results do not provide extensive details on the specific applications of this compound, they do suggest its potential use as an intermediate in the synthesis of various biologically active compounds.
As a building block for complex molecules:
- The presence of the hydroxypiperidine group makes it a valuable building block in synthesizing complex molecules .
- This compound may be used to create derivatives with potential therapeutic applications .
Inhibitors of cGAS:
- The hydroxypiperidine moiety is present in compounds that act as cGAS inhibitors, which may be beneficial in treating kidney injury .
Drug discovery
- This compound derivatives have exhibited cytotoxic activities against multi-drug resistant cancer cell lines .
- These compounds may be more effective than etoposide, a common chemotherapy drug, in overcoming drug resistance in cancer cells .
Data Table
Case Studies
There are no specific case studies in the provided search results.
Henry's Law Constant
Mechanism of Action
The mechanism of action of (3-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. The hydroxyl group and the thiophene ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Hydroxy-piperidin-1-yl)-acetic acid
- (3-Hydroxy-piperidin-1-yl)-pyrazin-2-yl-methanone
- 1-(3-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone
Uniqueness
(3-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone is unique due to the presence of both a piperidine ring and a thiophene ring, which confer distinct chemical and biological properties
Biological Activity
The compound (3-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone is a derivative of piperidine and thiophene, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Antibacterial Activity
Research indicates that derivatives of piperidine, including those containing thiophene moieties, exhibit significant antibacterial properties. In a study evaluating various compounds against multidrug-resistant (MDR) strains, it was found that certain piperidine derivatives displayed potent activity against Acinetobacter baumannii and other Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound demonstrated effective inhibition in vitro and in vivo models .
The mechanism by which this compound exerts its antibacterial effects is likely related to its ability to inhibit bacterial topoisomerases, enzymes crucial for DNA replication and transcription. Studies have shown that similar compounds can disrupt the function of these enzymes, leading to bacterial cell death .
Case Study 1: Efficacy Against MDR Strains
A recent study investigated a series of piperidine derivatives, including this compound, for their antibacterial efficacy. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 0.5 µg/mL against several MDR strains of S. aureus. In vivo studies using a mouse model demonstrated significant reduction in bacterial load when treated with this compound compared to controls .
Case Study 2: Safety Profile
In another investigation focused on the safety profile of piperidine derivatives, including our compound of interest, it was noted that while exhibiting antibacterial activity, these compounds had minimal cytotoxic effects on human cell lines at therapeutic concentrations. This suggests a favorable safety margin for potential therapeutic use .
Antimicrobial Spectrum
The antimicrobial spectrum of this compound has been evaluated against various bacterial strains:
| Bacterial Strain | Sensitivity |
|---|---|
| Staphylococcus aureus (MDR) | Sensitive |
| Escherichia coli | Sensitive |
| Pseudomonas aeruginosa | Resistant |
The compound showed promising results against MDR strains but limited efficacy against certain resistant strains like Pseudomonas aeruginosa.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the piperidine ring or thiophene substituents can significantly alter the biological activity of the compound. For instance, variations in the hydroxyl group position on the piperidine ring were found to enhance antibacterial potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
